2-{[(benzoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Description
The compound 2-{[(benzoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS: 351161-41-6 ; alternative CAS: 52535-73-6 ) is a heterocyclic derivative with the molecular formula C₁₇H₁₆N₂O₃S₂ and a molecular weight of 360.45 g/mol. Its structure features a tetrahydrobenzothiophene core substituted with a benzoylcarbamothioyl group at position 2 and a carboxylic acid at position 2.
Properties
IUPAC Name |
2-(benzoylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c20-14(10-6-2-1-3-7-10)18-17(23)19-15-13(16(21)22)11-8-4-5-9-12(11)24-15/h1-3,6-7H,4-5,8-9H2,(H,21,22)(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKSUUAPTQRECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(benzoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves the condensation of 4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid with benzoylamino and carbothioyl groups. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(benzoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino or carbothioyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted benzothiophene derivatives
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Studies have indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, research has shown that similar structures can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Drug Design
- Lead Compound Development : The structural characteristics of this compound make it a promising lead for designing new drugs. Its ability to form hydrogen bonds and engage in π-π stacking interactions can be exploited to enhance the binding affinity to target proteins .
- Structure-Activity Relationship (SAR) Studies : SAR studies are essential for optimizing the efficacy of drug candidates. The modifications on the benzothiophene ring can be systematically studied to identify the most active derivatives .
Material Science
- Organic Electronics : The electronic properties of benzothiophene derivatives allow their use in organic semiconductors. Research has shown that these compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Its application in developing high-performance composites is an area of active research .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Properties | Inhibits growth of bacteria and fungi | |
| Drug Design | Lead Compound Development | High binding affinity to target proteins |
| SAR Studies | Identification of active derivatives | |
| Material Science | Organic Electronics | Used in OLEDs and organic photovoltaic cells |
| Polymer Chemistry | Enhances mechanical and thermal properties |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related compound exhibited cytotoxic effects against breast cancer cell lines. The mechanism involved the induction of oxidative stress leading to cell death. This suggests that 2-{[(benzoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid could have similar effects due to structural similarities .
Case Study 2: Organic Electronics
Research conducted on benzothiophene derivatives revealed their potential as electron transport materials in OLEDs. Devices fabricated using these compounds showed improved efficiency and stability compared to traditional materials. This positions this compound as a candidate for future development in organic electronics .
Mechanism of Action
The mechanism of action of 2-{[(benzoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogues differ in substituents on the benzoyl group or the tetrahydrobenzothiophene core, significantly altering physicochemical properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., fluorine) : The 2-fluorobenzoyl derivative (CID 2063873) has a lower molecular weight (319.35 g/mol) and increased polarity compared to the target compound .
- Methoxy Substitutions : Methoxy groups (e.g., 4-methoxy in ) enhance hydrophilicity, while bulkier trimethoxy groups (as in ) increase molecular weight and may improve receptor binding specificity.
- Sulfonyl vs.
Biological Activity
The compound 2-{[(benzoylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 365.45 g/mol. The structural composition includes a benzothiophene core, which is known for its diverse pharmacological properties.
Structural Formula
Key Features
- Functional Groups : The presence of benzoylamino and carbothioyl groups contributes to its reactivity and biological profile.
- Stability : The tetrahydro structure enhances stability compared to other derivatives.
Research indicates that the compound exhibits multiple mechanisms of action, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiophene compounds possess significant antimicrobial properties against various pathogens. For instance, certain derivatives demonstrated effectiveness against Mycobacterium tuberculosis, suggesting potential in treating tuberculosis infections .
- Analgesic Effects : The analgesic activity has been evaluated using the "hot plate" method in animal models. Results indicated that some derivatives possess analgesic effects that surpass those of traditional analgesics like metamizole .
Case Studies and Research Findings
- Antitubercular Activity : A study highlighted the synthesis of novel thiophene derivatives that showed promising antitubercular activity against Mycobacterium tuberculosis H37Ra. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .
- Analgesic Activity : In a controlled experiment involving outbred white mice, the compound exhibited significant analgesic effects. The study compared its efficacy with standard analgesics, demonstrating superior performance in pain relief .
- Antimicrobial Evaluation : Various studies have reported the antimicrobial efficacy of similar compounds. For example, compounds with a benzothiophene structure were tested against gram-positive and gram-negative bacteria, showing notable inhibition zones in agar diffusion tests .
Summary of Biological Activities
Q & A
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Answer :
- HPLC-DAD/ELSD : Detect impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .
- NMR spiking : Add authentic samples to distinguish impurities from degradation products .
- ICP-MS : Identify heavy metal residues (e.g., Pd from catalysts) .
Tables of Key Data
Table 1 : Representative Synthetic Yields Under Varied Conditions
| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCM | 25 | TEA | 62 | 98.5 |
| THF | 40 | DMAP | 78 | 99.1 |
| DMF | 50 | None | 45 | 95.2 |
| Data from |
Table 2 : Biological Activity of Selected Analogs
| Substituent | IC₅₀ (COX-2, µM) | MIC (S. aureus, µg/mL) | Cytotoxicity (HeLa, µM) |
|---|---|---|---|
| H | 12.5 | 32 | >100 |
| 4-Cl | 8.2 | 16 | 45 |
| 3-NO₂ | 6.7 | 8 | 28 |
| Data from |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
